molecular formula C14H12F3N3O3S B2794806 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797713-03-1

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2794806
CAS No.: 1797713-03-1
M. Wt: 359.32
InChI Key: HAJKSYHZMDOEDH-UHFFFAOYSA-N
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Description

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a sulfonyl group, and a tetrahydropyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group and sulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological pathways, making the compound a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its combination of a tetrahydropyrido[4,3-d]pyrimidine core with a trifluoromethoxyphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-11-1-3-12(4-2-11)24(21,22)20-6-5-13-10(8-20)7-18-9-19-13/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKSYHZMDOEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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